2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyrimidine ring, and a thiophene ring
Preparation Methods
The synthesis of 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the pyrimidine ring: This step often involves the cyclization of a suitable precursor with a formamide derivative.
Functionalization of the thiophene ring: This can be done through various methods, including cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine exerts its effects would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved would depend on the nature of these interactions and the specific biological processes affected.
Comparison with Similar Compounds
Similar compounds to 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine include other pyrazole and pyrimidine derivatives These compounds may share some structural features but differ in their specific functional groups and overall structure
Properties
Molecular Formula |
C28H22ClF3N4O4S |
---|---|
Molecular Weight |
603.0 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H22ClF3N4O4S/c1-37-18-9-7-15(12-20(18)39-3)25-24(29)26(16-8-10-19(38-2)21(13-16)40-4)36(35-25)27-33-17(22-6-5-11-41-22)14-23(34-27)28(30,31)32/h5-14H,1-4H3 |
InChI Key |
VVVGGLBTJBEXAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC)Cl)OC |
Origin of Product |
United States |
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